

Application Notes and Protocols for AZ960 in Cell Culture Experiments

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Compound of Interest

Compound Name: AZ960

Cat. No.: B1684624

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Introduction

AZ960 is a potent and highly selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3][4][5] The JAK/STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[6][7] Dysregulation of this pathway, particularly through mutations like JAK2 V617F, is implicated in various myeloproliferative neoplasms and cancers.[4][8] **AZ960** serves as a valuable research tool for investigating the roles of JAK2 in normal and pathological cell signaling and for exploring its therapeutic potential. These application notes provide detailed protocols for the use of **AZ960** in cell culture experiments.

Mechanism of Action

AZ960 exerts its effects by binding to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][8] This blockade of the JAK/STAT pathway leads to the inhibition of cell proliferation, induction of growth arrest, and apoptosis in cell lines dependent on JAK2 signaling.[1][6][9] Specifically, in the human megakaryoblastic cell line SET-2, which harbors the JAK2 V617F mutation, **AZ960** treatment has been shown to decrease the phosphorylation of STAT3 and STAT5, leading to mitochondrial-mediated apoptosis.[8][10] This is associated with the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[3][6][9]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of AZ960

Target Kinase	IC50 (nM)	Ki (nM)	Selectivity Notes
JAK2	<3[1][2]	0.45[1][3][11]	Highly potent and selective for JAK2.
JAK3	9[1][2]	-	Exhibits 3-fold selectivity for JAK2 over JAK3.[1]
TrkA	~100[3][6]	-	Active against other kinases at higher concentrations.
Aurora-A	~100[3][6]	-	Active against other kinases at higher concentrations.
FAK	~100[3][6]	-	Active against other kinases at higher concentrations.

Table 2: Cellular Activity of AZ960 in Various Cell Lines

Cell Line	Cell Type	Key Mutation	GI50 (nM)	Downstream Effects
TEL-JAK2 Ba/F3	Murine pro-B	Constitutively active TEL-JAK2 fusion	25[1][8][10]	Inhibition of STAT5 phosphorylation. [1][8][10]
TEL-JAK1 Ba/F3	Murine pro-B	Constitutively active TEL-JAK1 fusion	230[1]	Demonstrates selectivity for JAK2-driven proliferation.
TEL-JAK3 Ba/F3	Murine pro-B	Constitutively active TEL-JAK3 fusion	279[1]	Demonstrates selectivity for JAK2-driven proliferation.
TEL-Tyk2 Ba/F3	Murine pro-B	Constitutively active TEL-Tyk2 fusion	214[1]	Demonstrates selectivity for JAK2-driven proliferation.
SET-2	Human megakaryoblastic	JAK2 V617F[8]	33[1]	Inhibition of STAT3/5 phosphorylation, induction of apoptosis.[1][8]
MT-1	Human T-cell leukemia	HTLV-1 infected	~300-700	Downregulation of p-Jak2 and p-Stat3/5, induction of growth arrest and apoptosis.[6]
MT-2	Human T-cell leukemia	HTLV-1 infected	~300-700	Downregulation of p-Jak2 and p-Stat3/5, induction of growth arrest and apoptosis.[6]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using AlamarBlue

This protocol is designed to determine the half-maximal growth inhibition (GI50) of **AZ960** in a chosen cell line.

Materials:

- **AZ960** (dissolved in DMSO to a stock concentration of 10 mM)
- Complete cell culture medium appropriate for the cell line
- 96-well clear-bottom black plates
- AlamarBlue reagent
- Microplate reader capable of fluorescence measurement

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a density of 2,000-20,000 cells/well in 100 μ L of complete medium. The optimal seeding density should be determined empirically for each cell line.
[\[1\]](#)
 - Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
[\[1\]](#)
- Compound Treatment:
 - Prepare a serial dilution of **AZ960** in complete medium. A common concentration range to test is 0.003 μ M to 30 μ M.
[\[1\]](#)
 - Carefully remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **AZ960**. Include a vehicle control (DMSO) at the same final

concentration as the highest **AZ960** concentration.

- Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[\[1\]](#)
- AlamarBlue Assay:
 - Add 10 µL of AlamarBlue reagent to each well.[\[1\]](#)
 - Incubate for 2-4 hours at 37°C, protected from light.
 - Measure fluorescence at an excitation wavelength of 545 nm and an emission wavelength of 600 nm using a microplate reader.[\[1\]](#)
- Data Analysis:
 - Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.
 - Plot the percentage of viability against the log concentration of **AZ960**.
 - Calculate the GI50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).

Protocol 2: Western Blot Analysis of STAT Phosphorylation

This protocol is used to assess the inhibitory effect of **AZ960** on the phosphorylation of STAT proteins.

Materials:

- **AZ960** (dissolved in DMSO)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer

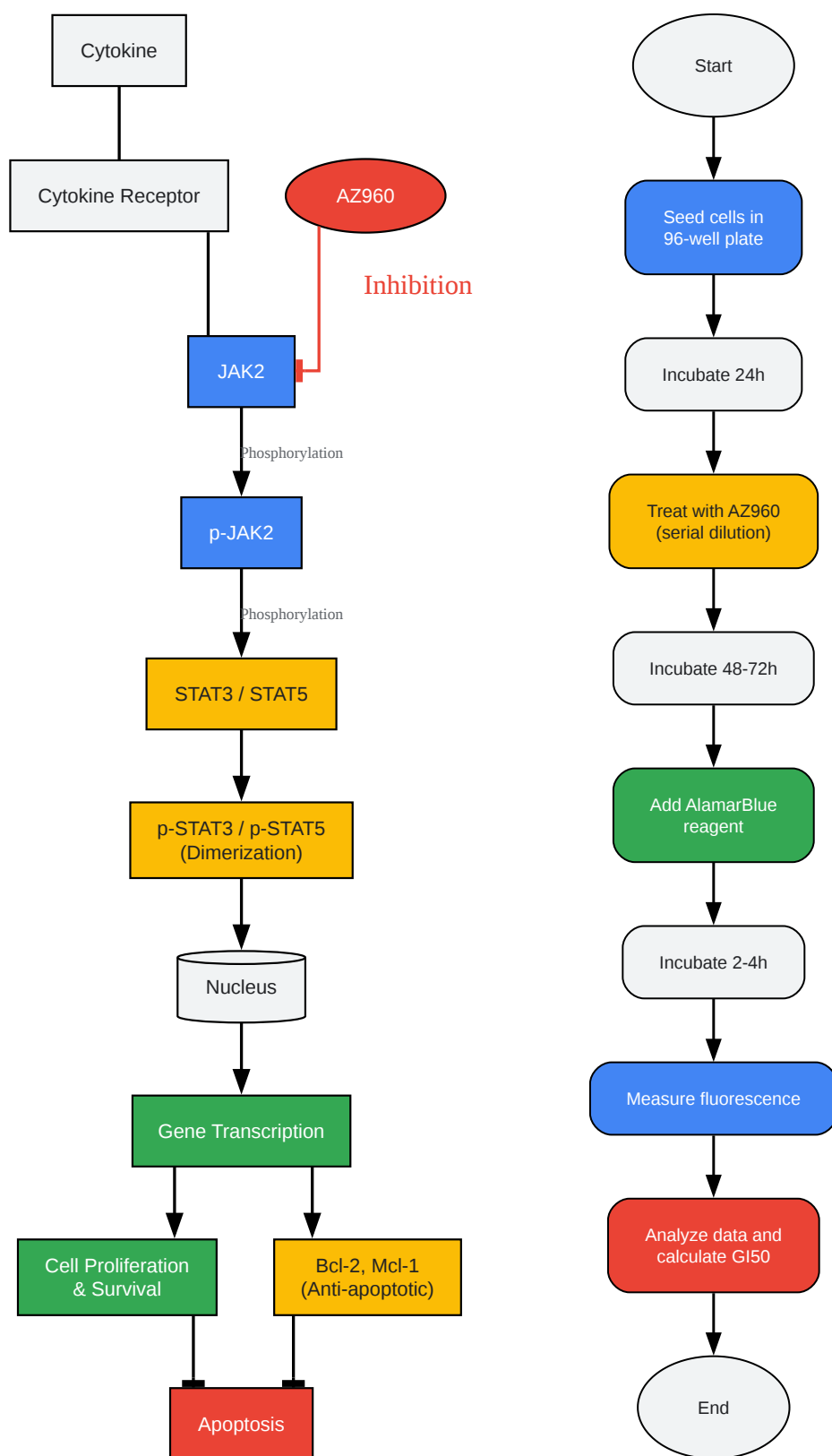
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-STAT3, anti-phospho-STAT5, anti-STAT3, anti-STAT5, anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with various concentrations of **AZ960** (e.g., 0.1 μ M, 0.3 μ M, 1 μ M) for a specified time (e.g., 1-3 hours).[6]
 - Wash cells with ice-cold PBS and lyse them in lysis buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a protein assay kit.
- Western Blotting:
 - Denature equal amounts of protein (e.g., 20-30 μ g) by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.

- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis:
 - Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.

Mandatory Visualization



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